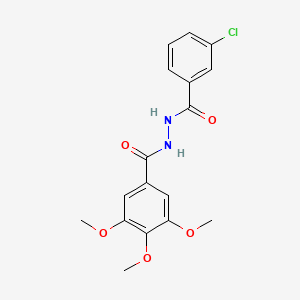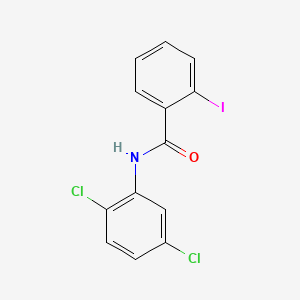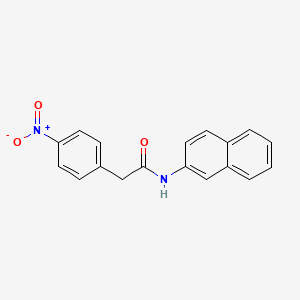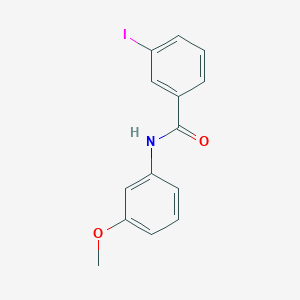
N'-(3-chlorobenzoyl)-3,4,5-trimethoxybenzohydrazide
Overview
Description
“N’-(3-chlorobenzoyl)isonicotinohydrazide” is a compound that has been synthesized and tested for activity in mycobacterium tuberculosis . It’s a derivative of isonicotinylhydrazide (INH), an antibiotic used for the treatment of tuberculosis .
Synthesis Analysis
The compound “N’-(3-chlorobenzoyl)isonicotinohydrazide” was synthesized as a result of the reaction between isonicotinohydrazide with 2-Chlorobenzoyl chloride through an acylation reaction . The solvent used in the synthesis of the complex was ethanol .
Chemical Reactions Analysis
The compound “N’-(3-chlorobenzoyl)isonicotinohydrazide” was used to synthesize a complex with iron (III) metal by reflux in an ethanol solution .
Mechanism of Action
The mechanism of action of N'-(3-chlorobenzoyl)-3,4,5-trimethoxybenzohydrazide is not fully understood. However, several studies have suggested that this compound exerts its anti-cancer effects by inhibiting the activity of the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway. Additionally, this compound has been reported to inhibit the production of pro-inflammatory cytokines by suppressing the NF-κB signaling pathway.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. In vitro studies have reported that this compound inhibits the growth of cancer cells, induces apoptosis, and inhibits cell proliferation. This compound has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been reported to have anti-viral activity against the hepatitis B virus.
Advantages and Limitations for Lab Experiments
One of the advantages of N'-(3-chlorobenzoyl)-3,4,5-trimethoxybenzohydrazide is its potential therapeutic applications, including its anti-cancer, anti-inflammatory, and anti-viral properties. Additionally, this compound has been shown to have a relatively low toxicity profile in vitro. However, one of the limitations of this compound is its low solubility in water, which can limit its use in in vivo experiments.
Future Directions
Several future directions for the study of N'-(3-chlorobenzoyl)-3,4,5-trimethoxybenzohydrazide can be identified. One potential direction is to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo. Another direction is to study the potential synergistic effects of this compound in combination with other anti-cancer or anti-inflammatory agents. Additionally, further studies are needed to investigate the potential toxicity of this compound in vivo and its potential side effects. Finally, the development of novel methods for the synthesis of this compound with higher yields and improved solubility can also be explored.
Scientific Research Applications
N'-(3-chlorobenzoyl)-3,4,5-trimethoxybenzohydrazide has been extensively studied for its potential therapeutic applications, including its anti-cancer, anti-inflammatory, and anti-viral properties. Several studies have reported that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been reported to have anti-viral activity against the hepatitis B virus.
Properties
IUPAC Name |
N'-(3-chlorobenzoyl)-3,4,5-trimethoxybenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O5/c1-23-13-8-11(9-14(24-2)15(13)25-3)17(22)20-19-16(21)10-5-4-6-12(18)7-10/h4-9H,1-3H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUOIIGZDMMRNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NNC(=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(benzyloxy)-3-methoxybenzyl]-2-chloroaniline](/img/structure/B3743261.png)
![N-[2-(4-methoxyphenyl)ethyl]-4-phenylcyclohexanamine](/img/structure/B3743277.png)

![ethyl {[3-cyano-4-(5-methyl-2-furyl)-5,6,7,8-tetrahydro-2-quinolinyl]thio}acetate](/img/structure/B3743290.png)
![4-bromo-3-[(cyclohexylamino)sulfonyl]-N-phenylbenzamide](/img/structure/B3743292.png)


![N'-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]isonicotinohydrazide](/img/structure/B3743307.png)
![N'-[(4-bromo-3-methylphenoxy)acetyl]-4-tert-butylbenzohydrazide](/img/structure/B3743309.png)



![N'-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]-2-hydroxybenzohydrazide](/img/structure/B3743355.png)
![N'-[(4-bromo-3-methylphenoxy)acetyl]-2-methylbenzohydrazide](/img/structure/B3743356.png)
